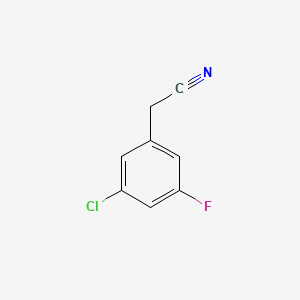

3-Chloro-5-fluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPLYSLPTCBNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370526 | |

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-93-0 | |

| Record name | 3-Chloro-5-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluorophenylacetonitrile synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Introduction

This compound is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its substituted phenylacetonitrile framework serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and specialized chemical agents.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Chapter 1: Synthesis via Nucleophilic Substitution of Benzyl Halides

The most direct and industrially scalable approach to this compound involves the nucleophilic substitution of a corresponding 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This method is favored for its high efficiency and straightforward execution.

1.1: Theoretical and Mechanistic Grounding

This synthesis route proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-Chloro-5-fluorobenzyl halide, displacing the halide leaving group.

The reaction is often performed in a biphasic system (e.g., an organic solvent like toluene and water) to accommodate the solubility of the organic substrate and the inorganic cyanide salt.[2] To facilitate the reaction between the two phases, a phase-transfer catalyst (PTC) such as tributylbenzylammonium chloride is employed. The lipophilic cation of the PTC pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl halide. This catalytic cycle dramatically increases the reaction rate.[3]

1.2: Precursor Synthesis: 3-Chloro-5-fluorobenzyl Bromide

The requisite starting material, 3-Chloro-5-fluorobenzyl bromide, is typically synthesized from 3-chloro-5-fluorotoluene via a free-radical bromination reaction, often initiated by UV light or a radical initiator like AIBN in the presence of N-bromosuccinimide (NBS).

1.3: Detailed Experimental Protocol

The following protocol is adapted from a proven synthetic method for the cyanation of 3-Chloro-5-fluorobenzyl bromide.[2]

Materials:

-

3-Chloro-5-fluorobenzyl bromide (1.0 eq)

-

Sodium Cyanide (NaCN) (3.8 eq)

-

Tributylbenzylammonium chloride (0.07 eq)

-

Toluene

-

Deionized Water

-

Acetic Acid (0.36 eq)

-

Anhydrous Magnesium Sulfate

-

Saturated Sodium Chloride Solution (Brine)

Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and toluene (260 mL).

-

Add acetic acid (5.35 mL, 93.6 mmol) to the solution.

-

In a separate vessel, prepare an aqueous solution of sodium cyanide (48.57 g, 990 mmol) in deionized water (195 mL).

-

Add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol), to the aqueous sodium cyanide solution.

-

With vigorous stirring, slowly add the aqueous cyanide/catalyst solution to the organic solution of the benzyl bromide. An exotherm may be observed.

-

Stir the resulting biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer. Wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on basic silica gel using a hexane-ethyl acetate (4:1, v/v) eluent to afford the final product.

1.4: Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-fluorobenzyl bromide | [2] |

| Key Reagents | Sodium Cyanide, Tributylbenzylammonium chloride | [2] |

| Solvent System | Toluene / Water | [2] |

| Reaction Time | 4 hours | [2] |

| Temperature | Room Temperature | [2] |

| Reported Yield | ~100% (as brown oil) | [2] |

1.5: Experimental Workflow Diagram

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Chapter 2: Synthesis via the Sandmeyer Reaction

An alternative and classic approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway begins with the corresponding aniline, 3-chloro-5-fluoroaniline, and converts the amino group into a nitrile via a diazonium salt intermediate.

2.1: Mechanistic Overview

The Sandmeyer reaction is a two-part process:[6]

-

Diazotization: The primary aromatic amine (3-chloro-5-fluoroaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[7][8]

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the desired benzonitrile product.[6]

2.2: Representative Experimental Protocol

This is a generalized protocol, as a specific procedure for this compound was not available in the initial search. It should be optimized for this specific substrate.

Materials:

-

3-Chloro-5-fluoroaniline (1.0 eq)

-

Hydrochloric Acid (HCl), concentrated (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Cyanide (CuCN) (1.2 eq)

-

Sodium Cyanide (NaCN) (if preparing a CuCN complex)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-chloro-5-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.

-

Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now complete.

-

-

Cyanation:

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN to form a soluble complex.

-

Warm the copper cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

2.3: Pathway Diagram

Caption: Synthesis of 3-Chloro-5-fluorobenzonitrile via Sandmeyer Reaction.

Chapter 3: Alternative Synthetic Strategies

While the previous two methods are the most common, other strategies exist that may be suitable depending on the available starting materials and laboratory capabilities.

3.1: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde

A logical, albeit longer, pathway can be envisioned starting from the commercially available 3-Chloro-5-fluorobenzaldehyde.[9][10]

-

Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, 3-chloro-5-fluorobenzyl alcohol, using a standard reducing agent like sodium borohydride (NaBH₄).

-

Halogenation: The benzyl alcohol is then converted into a good leaving group, typically the benzyl chloride or bromide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

-

Cyanation: The resulting 3-chloro-5-fluorobenzyl halide is then subjected to cyanation as described in Chapter 1.

Caption: Conceptual Pathway from 3-Chloro-5-fluorobenzaldehyde.

3.2: Modern Palladium-Catalyzed Cyanation

Modern organic synthesis offers powerful cross-coupling methods for the cyanation of aryl halides. This approach would start with a di-halogenated precursor, such as 1-bromo-3-chloro-5-fluorobenzene. Using a palladium catalyst, a suitable phosphine ligand, and a cyanide source, the more reactive aryl bromide can be selectively converted to a nitrile.[11]

Environmentally safer and less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often preferred in these modern protocols.[12] While potentially more expensive due to the catalyst, this method offers excellent functional group tolerance and can be performed under milder conditions than the Sandmeyer reaction.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide . This method is high-yielding, procedurally straightforward, and amenable to scale-up. The Sandmeyer reaction provides a robust alternative, particularly if 3-chloro-5-fluoroaniline is a more accessible starting material. Finally, multi-step sequences from the corresponding benzaldehyde and modern palladium-catalyzed methods represent viable, albeit more complex or costly, alternatives that offer flexibility in synthetic design. The choice of pathway will ultimately depend on factors such as starting material availability, cost, required scale, and the specific capabilities of the research laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct physicochemical properties and enhanced reactivity, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, safety considerations, and applications of this compound, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process development and optimization.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| CAS Number | 493038-93-0 | [1][2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | n20/D 1.523-1.525 | [1] |

| Water Solubility | Not miscible or difficult to mix with water. | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |

It is important to note that the boiling point and density are predicted values.[1] Experimental determination of these properties is recommended for precise process control. The compound's immiscibility in water is a key consideration for reaction work-ups and purification procedures, often necessitating the use of organic solvents.

Molecular Structure and Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

References

3-Chloro-5-fluorophenylacetonitrile CAS number and structure

An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0)

Introduction

This compound, registered under CAS number 493038-93-0, is a highly functionalized aromatic nitrile that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts enhanced reactivity and selectivity, making it a valuable intermediate in diverse fields.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for professionals in research, development, and drug discovery. The strategic placement of its functional groups allows for the precise construction of complex molecular architectures, a crucial aspect in the development of novel pharmaceutical agents, advanced agrochemicals, and specialty materials.[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications. This compound is also known by its synonym, 3-Chloro-5-fluorobenzyl cyanide.[1][3]

IUPAC Name: 2-(3-Chloro-5-fluorophenyl)acetonitrile[3]

Chemical Structure Diagram

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a cyanomethyl (-CH₂CN), a chloro (-Cl), and a fluoro (-F) group, respectively.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 493038-93-0 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Density | 1.29 g/cm³ (predicted: 1.286±0.06 g/cm³) | [1][2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |

| Refractive Index | n20D 1.52 | [1] |

| Solubility | Not miscible or difficult to mix with water | [2] |

| Storage | Store at room temperature, sealed in a dry environment | [1][2] |

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. This compound is commonly prepared via a nucleophilic substitution reaction involving the corresponding benzyl bromide.

Synthetic Workflow

The synthesis involves the cyanation of 3-Chloro-5-fluorobenzyl bromide. This reaction is a classic example of a phase-transfer catalyzed process, which is essential for bringing the water-soluble nucleophile (cyanide) into contact with the water-insoluble organic electrophile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) and a catalytic amount of acetic acid in toluene.

-

Addition of Reagents: To the stirring solution, slowly add an aqueous solution of sodium cyanide (~3.8 eq) and a phase-transfer catalyst, tributylbenzyl ammonium chloride (0.07 eq).

-

Reaction: Maintain vigorous stirring at room temperature for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and a saturated sodium chloride solution.[2]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil using basic silica gel column chromatography with a hexane-ethyl acetate solvent system to yield pure this compound.[2]

Causality and Expertise: The use of a phase-transfer catalyst like tributylbenzyl ammonium chloride is critical for the success of this reaction. The catalyst forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide. The addition of acetic acid helps to maintain a stable pH. The basic silica gel for purification is chosen to effectively remove any acidic impurities.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The structure of this compound is typically verified using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive evidence of the structure. A typical spectrum in CDCl₃ would show:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₅ClFN.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹ and bands corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. The chloro, fluoro, and nitrile functionalities all serve as handles for further synthetic transformations.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The halogenated phenyl moiety is a common feature in drugs targeting a range of conditions, including neurological disorders.[1] The presence of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4]

-

Agrochemicals: It is utilized in the development of modern pesticides and herbicides.[1] The specific halogenation pattern can lead to compounds with improved efficacy and better environmental profiles compared to existing agrochemicals.[1]

-

Materials Science: Researchers employ this compound in the synthesis of specialty polymers and coatings.[1] Its stability and defined reactivity allow for the design of new materials with tailored thermal, optical, or electronic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's toxicological profile.

| Hazard Information | Details | Source |

| Hazard Codes | Xn (Harmful), T (Toxic) | [2] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin. | [2] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2] |

| Hazard Class | 6.1 | [2] |

| Packing Group | III | [2] |

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Room temperature storage is generally acceptable.[1][2]

References

Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide

Introduction

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a substituted benzene ring with chloro, fluoro, and cyanomethyl groups, imparts unique reactivity and biological activity to the molecules derived from it. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectral signatures.

Molecular Structure

The structure of this compound, with the systematic IUPAC name 2-(3-chloro-5-fluorophenyl)acetonitrile and CAS Number 493038-93-0, is presented below. Understanding the arrangement of atoms and their electronic environments is fundamental to interpreting the spectral data that follows.

commercial availability of 3-Chloro-5-fluorophenylacetonitrile

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.

Compound Profile and Significance

This compound (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.

Caption: Molecular structure of this compound.

Key Compound Identifiers:

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).

The compound is generally supplied as a colorless to light yellow or orange clear liquid.[1][2] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Summary of Commercial Suppliers and Specifications

| Supplier | Typical Purity | Common Pack Sizes | Reference |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g, 25g | [1] |

| J & K SCIENTIFIC LTD. | Not specified | Inquire | [2] |

| Alfa Aesar | Not specified | Inquire | [2] |

| Capot Chemical Co., Ltd. | Not specified | Inquire | [2] |

| 2A Biotech | 96%+ | Inquire | [3] |

Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.

Synthesis Protocol: A Validated Approach

Understanding the synthesis of this compound is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst.

Causality in Experimental Design: The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.[2] The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures.[2]

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).[2]

-

-

Addition of Reagents:

-

Reaction:

-

Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[2]

-

-

Workup and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Isolate the organic (top) layer.[2]

-

Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.[2]

-

-

Drying and Concentration:

-

Purification:

-

Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, this compound, as a brown oil (expected yield ~44.89 g).[2]

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR.[2]

-

Key Applications in Research and Development

This compound is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]

-

Agrochemicals: It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]

-

Materials Science: The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.

Safety and Handling

As with all nitriles, this compound must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

First Aid:

-

In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

-

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Safe Handling and Management of 3-Chloro-5-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document synthesizes critical safety data, established protocols, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as a self-validating system, emphasizing the causality behind each procedural step to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Chloro-5-fluorobenzyl cyanide, 2-(3-Chloro-5-fluorophenyl)acetonitrile | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 493038-93-0 | [1][2][3] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Not miscible or difficult to mix with water | [2] |

| Storage Temperature | Room Temperature, Sealed in a dry environment | [2] |

Hazard Assessment and GHS Classification

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this hazard assessment is based on the closely related analogue, 3-Chloro-5-fluorobenzonitrile (CAS: 327056-73-5) , and the general hazards associated with halogenated aromatic nitriles. The structural similarity suggests a comparable hazard profile.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][6]

Primary Hazard Concerns:

-

Cyanide Toxicity: The most significant and immediate danger associated with phenylacetonitrile derivatives is the potential for the release of cyanide, either through metabolic processes in the body or via decomposition. Cyanide is a potent and rapidly acting poison.

-

Dermal Absorption: Halogenated organic compounds can be readily absorbed through the skin, leading to systemic toxicity.[7]

-

Inhalation Hazard: Vapors or aerosols of the compound can be inhaled, causing respiratory tract irritation and systemic poisoning.

-

Ocular and Dermal Irritation: Direct contact can cause significant irritation to the eyes and skin.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the anticipated hazards.

-

Hand Protection: Wear nitrile gloves as a minimum. Consider double-gloving for extended operations or when handling larger quantities. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[4][6]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and incidents.

General Handling Procedures

-

Designated Work Area: Designate a specific area within a chemical fume hood for working with this compound.

-

Avoid Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.

-

Grounding: When transferring larger quantities, ensure all equipment is properly grounded to prevent static discharge.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]

Storage Requirements

-

Container: Keep the container tightly sealed and in an upright position.[2][8][9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

-

Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4][7]

Emergency Procedures: A Step-by-Step Guide

Rapid and correct response in an emergency is critical.

In Case of Exposure

Caption: Immediate actions for different routes of exposure.

Detailed First Aid Measures:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[8][10] While rinsing, remove all contaminated clothing.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if it is safe to do so.[6] Get medical attention immediately.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.

Spill Response Protocol

Caption: Decision-making and response for spills.

Key Spill Response Steps:

-

Evacuate and Alert: For large spills, evacuate the area immediately and inform others.[9]

-

Control and Contain: For small spills that can be safely managed by trained personnel, restrict access to the area.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly.

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen cyanide, hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.[4][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate, but it presents significant health and safety risks if not handled correctly. A comprehensive understanding of its properties, potential hazards, and the implementation of robust safety protocols are essential for its safe use in a research and development setting. This guide provides the foundational knowledge and procedures to mitigate these risks, fostering a safer laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its solubility profile in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the core chemical principles governing its solubility, offers qualitative predictions, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Introduction and Physicochemical Profile

This compound (CAS No. 493038-93-0) is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a phenyl ring with chloro, fluoro, and cyanomethyl substituents, dictates its physical and chemical properties. The presence of halogens and a polar nitrile group on a hydrophobic benzene ring results in a molecule with nuanced solubility characteristics.[1]

Understanding these characteristics is paramount for its effective use. In synthetic chemistry, solvent selection impacts reaction rates and yield. For purification via crystallization, knowledge of solubility curves is essential. In formulation, solubility dictates the choice of excipients and the ultimate bioavailability of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 493038-93-0 | [1][2] |

| Molecular Formula | C₈H₅ClFN | [1][2] |

| Molecular Weight | 169.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Predicted Density | ~1.286 g/cm³ | [2] |

| Predicted Boiling Point | 244.7 ± 25.0 °C | [2] |

| Water Solubility | Not miscible or difficult to mix | [2] |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the primary guiding factor.

-

Polarity: The molecule possesses significant polarity due to the strong dipole moment of the nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms. This suggests good solubility in polar organic solvents.

-

Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

-

Aromatic System: The benzene ring is nonpolar and hydrophobic. It can engage in π-π stacking interactions with aromatic solvents (e.g., toluene) and contributes to solubility in less polar environments.

-

Halogen Substituents: The chloro and fluoro groups increase the molecule's polarity and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

Based on these principles, a qualitative prediction of solubility in common organic solvent classes can be made.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and C≡N bonds are the primary drivers. These solvents effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvents can engage in hydrogen bonding with the nitrile nitrogen (as an acceptor) and strong dipole-dipole interactions. Solubility may be slightly lower than in top polar aprotic solvents if the solvent's hydrogen-bonding network is significantly disrupted. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. The overall polarity of the solute may limit miscibility compared to more polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dipole characteristics allow for effective solvation. |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the strength of ketones or alcohols. |

| Alkanes | Hexane, Heptane | Low | These are nonpolar solvents. The significant polarity of this compound makes it energetically unfavorable to dissolve in an alkane matrix. |

| Water | - | Very Low / Immiscible | The large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic despite its polar functional groups.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, an experimental determination is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.

Causality and Self-Validation

This protocol is designed to be self-validating by ensuring true equilibrium is reached. Key steps and their rationale include:

-

Using Excess Solute: Ensures that the solution becomes saturated and remains so, which is the definition of solubility.[3]

-

Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state. Taking samples at multiple time points (e.g., 24 and 48 hours) and comparing the results validates that equilibrium has been achieved.[5]

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures the data is reproducible and relevant to specific process conditions.[6]

-

Phase Separation: Filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved particulate matter, ensuring the analyzed sample represents only the dissolved solute.

-

Validated Analytical Method: Using a calibrated HPLC method provides the accuracy and sensitivity needed for precise quantification of the solute in the saturated solution.[7][8]

Step-by-Step Methodology

-

Preparation:

-

Select a panel of organic solvents based on the predictions in Table 2.

-

Prepare a series of clean, sealable glass vials (e.g., 4 mL or 8 mL).

-

Accurately add a known volume of a chosen solvent (e.g., 2.0 mL) to each of two or three replicate vials.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial. "Excess" means adding enough material so that undissolved liquid is clearly visible after initial mixing. A starting point would be ~50-100 mg per mL of solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator inside a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours to allow the system to reach equilibrium. For rigorous studies, a 48-hour or 72-hour equilibration is recommended.[5][6]

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours for the excess solute to settle.

-

Carefully draw an aliquot from the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove any microscopic undissolved droplets.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

-

Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[9][10]

-

-

Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[7]

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility, typically reported in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While published quantitative data for the solubility of this compound in organic solvents is scarce, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. The molecule is expected to be highly soluble in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data essential for informed decision-making in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unlocking New Research Frontiers: A Technical Guide to 3-Chloro-5-fluorophenylacetonitrile for Drug Discovery and Materials Science

Abstract

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that is emerging as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the meta-disposed chloro and fluoro substituents, provide a versatile scaffold for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide explores the synthesis, reactivity, and potential research applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's distinct characteristics to drive innovation in their respective fields. We will delve into advanced synthetic strategies, its role in the construction of bioactive molecules such as kinase inhibitors and central nervous system (CNS) active agents, and its potential in the burgeoning field of specialty polymers.

Introduction: The Strategic Advantage of Halogenation

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] These substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3-chloro-5-fluorophenyl moiety, in particular, offers a unique combination of steric and electronic effects that can be exploited to fine-tune molecular interactions and reactivity.[2] this compound, as a carrier of this valuable structural motif, serves as a versatile precursor for a wide array of complex chemical architectures.[3]

Synthesis of this compound: A Comparative Analysis

The efficient and scalable synthesis of this compound is paramount for its widespread application in research and development. This section provides a detailed overview of the primary synthetic route and discusses potential alternative methodologies.

Primary Synthetic Route: Nucleophilic Substitution

The most commonly employed method for the synthesis of this compound is the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is typically carried out under phase-transfer catalysis conditions to facilitate the reaction between the organic-soluble benzyl bromide and the aqueous cyanide solution.

Experimental Protocol: Synthesis of this compound [2]

-

Materials:

-

3-Chloro-5-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Tributylbenzylammonium chloride (phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (1.5-2.0 eq).

-

To the toluene solution, add the aqueous sodium cyanide solution and tributylbenzylammonium chloride (0.05-0.1 eq).

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

-

Alternative Synthetic Strategies

-

Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[4] This would involve the diazotization of 3-chloro-5-fluoroaniline, followed by treatment with a copper(I) cyanide salt.[5] While effective, this multi-step process may have a lower overall yield compared to the direct cyanation of a pre-functionalized benzyl derivative.

-

Cyanation of Benzyl Alcohols: Recent advances in catalysis have enabled the direct cyanation of benzyl alcohols.[6] This method offers a more atom-economical and potentially greener alternative to the use of benzyl halides. The reaction of 3-chloro-5-fluorobenzyl alcohol with a cyanide source in the presence of a suitable catalyst could provide a direct route to the target molecule.

-

From the Corresponding Aldehyde: A one-pot synthesis starting from 3-chloro-5-fluorobenzaldehyde is also a plausible route. This would involve the reduction of the aldehyde to the corresponding benzyl alcohol, in situ chlorination to the benzyl chloride, and subsequent cyanation.[7]

Table 1: Comparison of Synthetic Routes to Phenylacetonitriles

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | Benzyl Halide | NaCN or KCN, Phase-transfer catalyst | High yield, readily available starting materials, straightforward procedure. | Use of highly toxic cyanide salts. |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺, CuCN | Versatile for a wide range of substituted anilines. | Multi-step, potential for side reactions, use of diazonium salts. |

| Cyanation of Benzyl Alcohol | Benzyl Alcohol | Cyanide source, Catalyst (e.g., Lewis acid) | Atom-economical, avoids the use of benzyl halides. | May require specific and potentially expensive catalysts. |

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound stems from the reactivity of its two key functional domains: the nitrile group and the halogenated aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a diverse range of chemical entities.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-5-fluorophenylacetic acid. This transformation is fundamental for the synthesis of many pharmaceutical and agrochemical compounds.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-chloro-5-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for the synthesis of various amine-containing bioactive molecules.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form, after hydrolysis, ketones. This allows for the construction of more complex carbon skeletons.

Caption: Key transformations of the nitrile group.

Reactions of the Aromatic Ring

The presence of chloro and fluoro substituents on the phenyl ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions, although the meta disposition of the electron-withdrawing nitrile group relative to the halogens makes this less favorable than in cases with ortho or para activation.[4] Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution of the chloro or fluoro groups may be possible.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 3-chloro-5-fluorophenyl moiety is often found in compounds targeting various diseases, including cancer and central nervous system disorders.[1][8]

Kinase Inhibitors

The 3-chloro-5-fluorophenyl group can be found in a number of potent kinase inhibitors. The specific substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. For example, this moiety has been incorporated into inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR, which are key targets in cancer therapy.[5]

Exemplary Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a key step in the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound.

-

Reaction: Hydrolysis of this compound to 3-Chloro-5-fluorophenylacetic acid.

-

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to a solution of this compound in water.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-Chloro-5-fluorophenylacetic acid, which can be used in subsequent amide coupling reactions to build the final kinase inhibitor.

-

Caption: General workflow for kinase inhibitor synthesis.

Table 2: Biological Activity of Representative Kinase Inhibitors

| Kinase Target | Compound Moiety | IC₅₀ (nM) | Reference |

| VEGFR2 | 3-chloro-4-(3-cyclopropylthioureido)phenoxy | 9.4 | [5] |

| EGFR | Indole-2-carboxamide | 71 | [9] |

| c-Met | Pyridine-bioisostere of cabozantinib | 4.9 | [6] |

Central Nervous System (CNS) Active Agents

The lipophilicity imparted by the halogen atoms can facilitate the penetration of the blood-brain barrier, making the 3-chloro-5-fluorophenyl motif attractive for the design of CNS-active compounds.[1] This scaffold has been explored in the development of agents for neurological disorders.[1]

Applications in Materials Science

The unique properties of the 3-chloro-5-fluorophenyl group also lend themselves to applications in materials science, particularly in the synthesis of high-performance polymers.

Fluorinated Polyimides and Poly(aryl ether ketone)s

Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants.[5][10] The incorporation of the this compound moiety, or derivatives thereof, into polymer backbones can be a strategy to synthesize novel fluorinated polyimides or poly(aryl ether ketone)s (PAEKs).[8][11] The nitrile group can be a precursor for other functionalities that can be used in polymerization reactions.

Conceptual Protocol: Synthesis of a Fluorinated Polymer Precursor

This protocol outlines the synthesis of a diamine monomer that could be used in the production of a fluorinated polyimide.

-

Reaction: Reduction of a dinitro compound derived from a 3-chloro-5-fluorophenyl-containing precursor.

-

Materials:

-

Dinitro precursor containing the 3-chloro-5-fluorophenyl moiety

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Hydrazine hydrate

-

-

Procedure:

-

In a round-bottom flask, suspend the dinitro precursor and Pd/C catalyst in ethanol.

-

Heat the mixture to reflux and add hydrazine hydrate dropwise.

-

Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine monomer.

-

Purify the monomer by recrystallization or column chromatography.

-

Caption: Conceptual workflow for fluorinated polyimide synthesis.

Spectroscopic and Physical Data

Accurate analytical data is crucial for the identification and characterization of this compound.

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 493038-93-0[2] |

| Molecular Formula | C₈H₅ClFN[2] |

| Molecular Weight | 169.58 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 244.7 ± 25.0 °C (Predicted)[2] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted)[2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.74 (s, 2H), 6.99 (d, J = 8.7 Hz, 1H), 7.05-7.13 (m, 1H), 7.15 (s, 1H)[2] |

| ¹³C NMR (Predicted) | δ 163.5 (d, J=248 Hz), 136.0 (d, J=9 Hz), 131.0 (d, J=9 Hz), 124.0 (d, J=3 Hz), 117.0, 115.5 (d, J=22 Hz), 113.0 (d, J=21 Hz), 23.0 |

| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1580, 1480 (C=C aromatic stretch), ~1100-1300 (C-F stretch), ~700-850 (C-Cl stretch) |

| Mass Spectrum (EI) | m/z 169 (M⁺), 134 (M⁺ - Cl) |

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with significant potential in both drug discovery and materials science. Its unique halogenation pattern provides a powerful tool for modulating molecular properties and reactivity. The synthetic routes to this compound are well-established, and its versatile nitrile and aromatic functionalities offer a plethora of opportunities for further chemical elaboration. As researchers continue to explore the impact of halogenation on biological activity and material performance, the demand for and applications of this compound are expected to grow. This guide provides a solid foundation for scientists and researchers to harness the potential of this valuable building block in their pursuit of novel and innovative chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of fluorine-containing poly(ether ether ketone)s - Beijing Institute of Technology [pure.bit.edu.cn:443]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Introduction

3-Chloro-5-fluorophenylacetonitrile, also known as 3-chloro-5-fluorobenzyl cyanide, is a key chemical intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its substituted phenylacetonitrile structure serves as a versatile scaffold for constructing more complex compounds, finding significant application in the development of pharmaceuticals and agrochemicals.[1][3] The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity and provides specific steric and electronic properties that are often crucial for the biological activity of the final products.[1]

This guide provides a comprehensive overview of the principal synthetic routes for preparing this compound. We will delve into the strategic selection of starting materials, provide detailed mechanistic explanations for the transformations, and present field-proven experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the C-CN bond, suggesting two primary pathways based on the type of carbon center the cyanide group is attached to:

-

Benzylic C-CN Bond Formation: This involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon by a cyanide source. This is a common and often high-yielding strategy.

-

Aromatic C-CN Bond Formation: This strategy would involve the direct cyanation of the aromatic ring. While possible through methods like the Sandmeyer reaction, it requires a different set of starting materials and reaction conditions.

A third, less direct route, involves the construction of the acetonitrile moiety from an existing functional group, such as an aldehyde.

Logical Flow of Synthetic Route Selection

The choice of a synthetic pathway is dictated by the availability and cost of starting materials, reaction efficiency, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate route.

Caption: Decision workflow for selecting a synthetic route.

Route A: Nucleophilic Cyanation of 3-Chloro-5-fluorobenzyl Halide

This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy relies on a classic nucleophilic substitution (SN2) reaction where a halide, typically bromide, is displaced by a cyanide anion.

Starting Material: 3-Chloro-5-fluorobenzyl Bromide

This starting material is commercially available, though its synthesis from the corresponding toluene derivative is also feasible. The key transformation is the reaction with a cyanide salt.

Mechanism & Rationale

The reaction proceeds via an SN2 mechanism. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.

To facilitate this reaction in a biphasic system (aqueous cyanide solution and organic solvent like toluene), a phase-transfer catalyst (PTC) is essential.[4] Catalysts like tributylbenzylammonium chloride are used to shuttle the cyanide anions from the aqueous phase to the organic phase, where the reaction with the benzyl bromide occurs.[5] The addition of a small amount of acetic acid can help to maintain a suitable pH and prevent the formation of excessive amounts of undesired side products.[5]

Caption: SN2 mechanism using a phase-transfer catalyst.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.[5]

Materials:

-

3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol)

-

Toluene (260 mL)

-

Sodium cyanide (48.57 g, 990 mmol)

-

Deionized water (195 mL)

-

Tributylbenzylammonium chloride (5.68 g, 18.2 mmol)

-

Acetic acid (5.35 mL, 93.6 mmol)

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution

Procedure:

-

In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g) and acetic acid (5.35 mL) in toluene (260 mL).

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (48.57 g) in deionized water (195 mL).

-

To the toluene solution, add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g).

-

Begin vigorous stirring of the toluene mixture and slowly add the aqueous sodium cyanide solution dropwise.

-

Continue stirring the biphasic mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude product can be purified by column chromatography to yield this compound.[5]

Route B: Sandmeyer Reaction from 3-Chloro-5-fluoroaniline

Starting Material: 3-Chloro-5-fluoroaniline

This aniline derivative is a common building block in organic synthesis.[6][7] The synthesis involves a two-step sequence: diazotization followed by cyanation.

Mechanism & Rationale

-

Diazotization: 3-Chloro-5-fluoroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by a cyanide group, forming the desired phenylacetonitrile. This step is a radical-mediated process.

Caption: Key steps of the Sandmeyer reaction.

Note: The direct product of the Sandmeyer reaction is 3-chloro-5-fluorobenzonitrile. To obtain the target phenylacetonitrile, further synthetic steps would be required, such as reduction of the nitrile to a benzylamine followed by another cyanation, or reduction to a benzyl alcohol followed by conversion to a benzyl halide and then cyanation. This makes the route significantly longer than Route A.

Route C: Conversion from 3-Chloro-5-fluorobenzaldehyde

Another viable pathway begins with the commercially available 3-Chloro-5-fluorobenzaldehyde.[8][9] This route involves converting the aldehyde functional group into the required cyanomethyl group (-CH₂CN).

Starting Material: 3-Chloro-5-fluorobenzaldehyde

This aldehyde is a stable and accessible starting material.[10] The synthesis requires a multi-step sequence. A common method is conversion to the corresponding benzyl alcohol, followed by halogenation and cyanation (similar to Route A).

Detailed Experimental Protocol (Illustrative Sequence)

Step 1: Reduction of the Aldehyde

-

Dissolve 3-Chloro-5-fluorobenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir until the reaction is complete (monitored by TLC).

-

Perform an acidic work-up to quench the reaction and isolate the 3-Chloro-5-fluorobenzyl alcohol.

Step 2: Conversion to Benzyl Halide

-

Dissolve the resulting benzyl alcohol in an appropriate solvent (e.g., dichloromethane).

-

Treat with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to convert the alcohol into the corresponding benzyl bromide or chloride.

-

Purify the resulting benzyl halide.

Step 3: Nucleophilic Cyanation

-

The obtained 3-Chloro-5-fluorobenzyl halide is then subjected to the cyanation procedure as detailed in Route A .

Comparative Analysis of Synthetic Routes

| Feature | Route A: Nucleophilic Cyanation | Route B: Sandmeyer Reaction | Route C: From Aldehyde |

| Starting Material | 3-Chloro-5-fluorobenzyl Bromide | 3-Chloro-5-fluoroaniline | 3-Chloro-5-fluorobenzaldehyde |

| Number of Steps | 1 | 2+ (to get to the acetonitrile) | 3 |

| Typical Yield | High (often >90%)[5] | Moderate to Good | Moderate (cumulative over steps) |

| Key Reagents | NaCN, Phase-Transfer Catalyst[5] | NaNO₂, CuCN | NaBH₄, PBr₃/SOCl₂, NaCN |